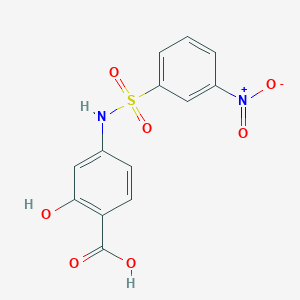

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure suggests that it contains both a hydroxy group and a nitrobenzenesulfonamide moiety attached to the benzene ring. This type of compound could potentially be used in the synthesis of various nitrogenous heterocycles, as indicated by the use of related benzhydrylamines in the literature .

Synthesis Analysis

The synthesis of related compounds involves several steps, including base-mediated intramolecular arylation to yield benzhydrylamines, which are key intermediates for further chemical transformations . Another synthesis pathway for a similar sulfonic acid derivative involves the oxidation of iodobenzenesulfonic acid or hydrolysis of its methyl ester . Additionally, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from 4-methyl-3-nitrobenzenesulfonic acid suggests alternative approaches that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction . These studies provide insights into the conformation and crystal packing of the molecules, which are crucial for understanding their reactivity and interaction with other molecules. For instance, the crystal structure of 4-(2,4,6-trinitroanilino)benzoic acid reveals a two-dimensional hydrogen-bonded network, which could be relevant when considering the molecular structure of this compound .

Chemical Reactions Analysis

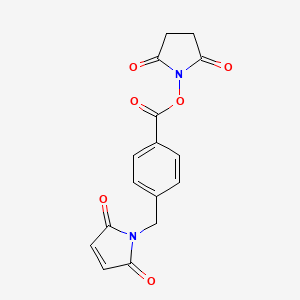

The chemical reactivity of sulfonamide derivatives can be quite diverse. For example, the Lossen rearrangement mediated by a nitrophenylsulfonyloxyimino derivative demonstrates the potential for synthesizing hydroxamic acids and ureas from carboxylic acids . This type of reactivity could be relevant when considering the chemical reactions that this compound might undergo. Additionally, the reactivity of 2,4,6-Tribromo-3-hydroxybenzoic acid in the synthesis of Trinder's reagent suggests that bromination and diazo coupling reactions are important for the functionalization of benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups can facilitate certain reactions, such as C-arylation . The thermal instability and reactivity of 2-iodoxybenzenesulfonic acid derivatives towards organic solvents indicate that similar compounds might also exhibit significant reactivity . Moreover, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid and its characterization using NMR and IR spectroscopy provide valuable information on the physical properties of halogenated benzoic acids, which could be extrapolated to understand the properties of this compound .

Scientific Research Applications

Environmental Degradation and Toxicity Assessment

One study focuses on the advanced oxidation processes (AOPs) for the degradation of acetaminophen, revealing the identification of various by-products and their biotoxicity assessment. This research is crucial for understanding how similar compounds, including 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid, undergo degradation in water treatment processes and their environmental impact. The study employs state-of-the-art methods to predict the most reactive sites in molecules and assesses the biotoxicity of degradation by-products, which is essential for environmental safety and ecosystem protection (Qutob et al., 2022).

Pharmacological Potential and Drug Development

Another area of research highlights the pharmacological properties of nitroxyl radical-based conjugates. These studies investigate how introducing a nitroxyl radical into a molecule, potentially including compounds like this compound, could enhance biological activity, decrease toxicity, or increase selective cytotoxicity. This opens up possibilities for the creation of new pharmacological agents, offering insights into drug development and the therapeutic applications of such compounds (Grigor’ev et al., 2014).

Role in Analytical Chemistry and Synthetic Applications

The synthesis and characterization of compounds containing aminobenzenesulfonamide, which could be related to the structure or synthesis pathways of this compound, indicate its importance in the development of novel cyclic compounds. This research underlines the utility of such compounds in organic syntheses and potential pharmaceutical applications, showcasing the versatility and value of aminobenzenesulfonamido derivatives in chemistry (Kaneda, 2020).

Contributions to Understanding Metabolic and Biochemical Pathways

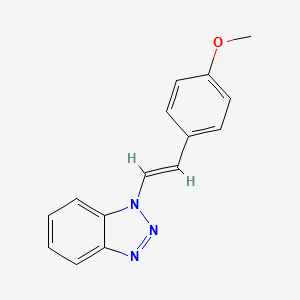

Research into the metabolism and biochemical pathways involving hydroxycinnamic acids provides valuable information on the antioxidant, antimicrobial, and cytotoxic activities of these compounds. Understanding the structure-activity relationships and the effects of different functional groups can help in elucidating the potential biochemical roles and therapeutic applications of compounds like this compound. Such studies contribute significantly to the fields of medicinal chemistry and biochemistry, aiding in the development of more effective antioxidants and antimicrobial agents (Razzaghi-Asl et al., 2013).

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway .

Mode of Action

It’s known that substituted benzene compounds can influence reactivity in a profound manner . For instance, a hydroxy or methoxy substituent increases the rate of electrophilic substitution . In contrast, a nitro substituent decreases the ring’s reactivity .

Biochemical Pathways

Similar compounds have been shown to interrupt mycobacterium tuberculosis (mtb) folate metabolism .

Result of Action

Similar compounds have been shown to have significant effects on the folate metabolism of mycobacterium tuberculosis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid .

properties

IUPAC Name |

2-hydroxy-4-[(3-nitrophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPXQWPMWCYBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)

![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)